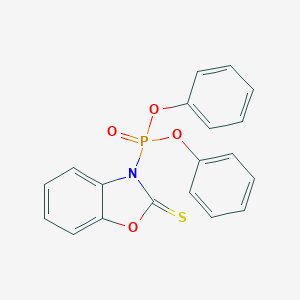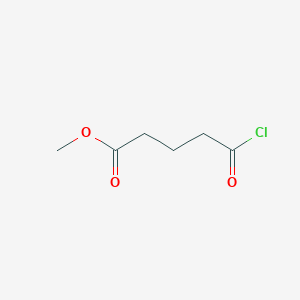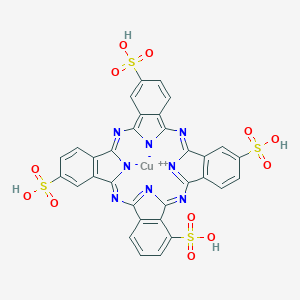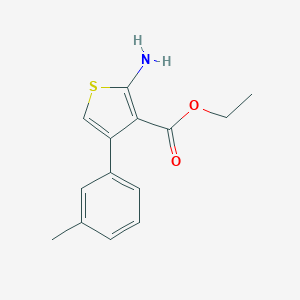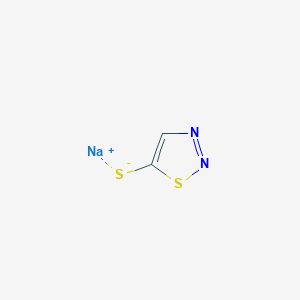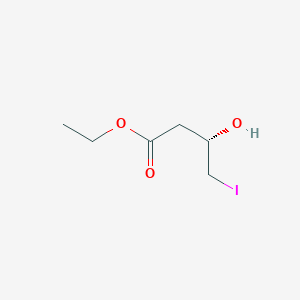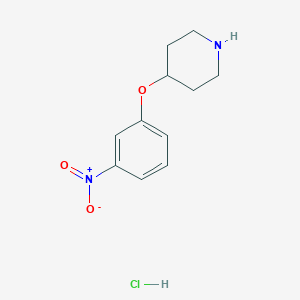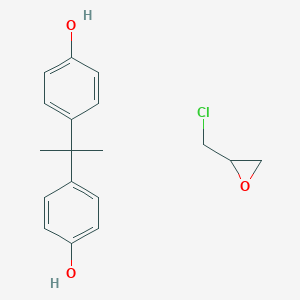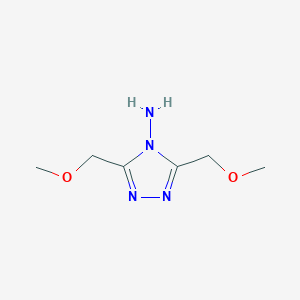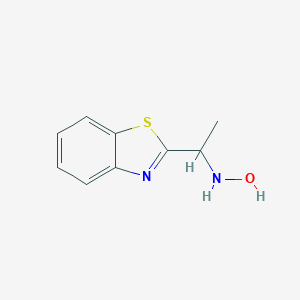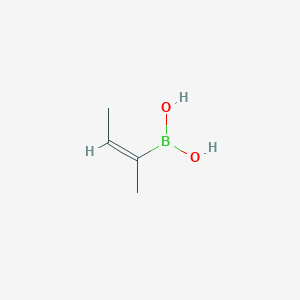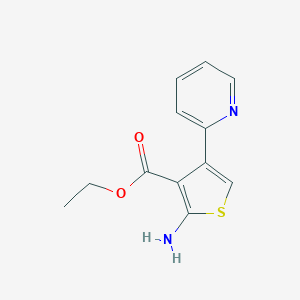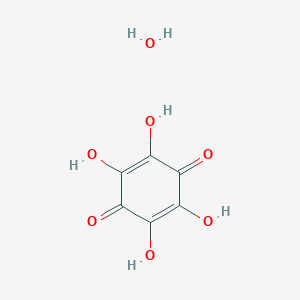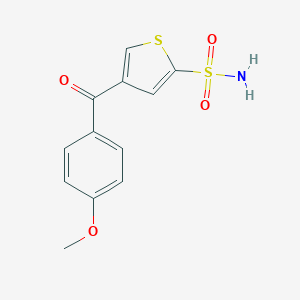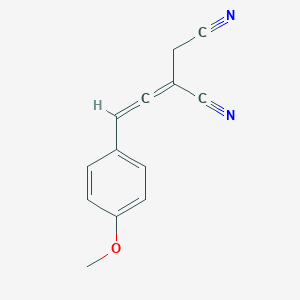
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-, also known as p-anisaldehyde cyanohydrin, is a cyanohydrin that is used in various scientific research applications. This compound is synthesized through a process that involves the reaction of p-anisaldehyde with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.
Wirkmechanismus
The mechanism of action of butanedinitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It is also believed to act as a Lewis acid, accepting electron pairs from other molecules.
Biochemische Und Physiologische Effekte
Butanedinitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of butanedinitrile is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable reagent in the laboratory. However, one limitation is its potential toxicity. Care should be taken when handling this compound, and proper safety measures should be followed.
Zukünftige Richtungen
There are various future directions for butanedinitrile research. One potential area of research is the development of new synthetic routes for the production of this compound. Another area of research is the investigation of its potential use as a chiral building block in the synthesis of chiral compounds. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of butanedinitrile.
Conclusion:
In conclusion, butanedinitrile is a valuable reagent in organic synthesis and has various scientific research applications. Its synthesis involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. While its mechanism of action and biochemical and physiological effects are not fully understood, it is believed to act as a nucleophile and Lewis acid. Butanedinitrile has advantages and limitations for lab experiments, and there are various future directions for research in this area.
Synthesemethoden
The synthesis of butanedinitrile involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The reaction between Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de and hydrogen cyanide is a nucleophilic addition reaction that results in the formation of an intermediate cyanohydrin. The intermediate is then hydrolyzed to produce butanedinitrile.
Wissenschaftliche Forschungsanwendungen
Butanedinitrile has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including β-lactams, α-amino acids, and other nitrogen-containing compounds. It is also used as a chiral building block in the synthesis of chiral compounds. Additionally, butanedinitrile is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Eigenschaften
CAS-Nummer |
125210-89-1 |
|---|---|
Produktname |
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)- |
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
InChI |
InChI=1S/C13H10N2O/c1-16-13-6-4-11(5-7-13)2-3-12(10-15)8-9-14/h2,4-7H,8H2,1H3 |
InChI-Schlüssel |
KHASKWKGQQANHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
Synonyme |
2,3-diisocyano-1-(4-methoxyphenyl)buta-1,3-diene 2,3-DMBD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



